Ethyl-5-Aminothiazol-4-carboxylat

Übersicht

Beschreibung

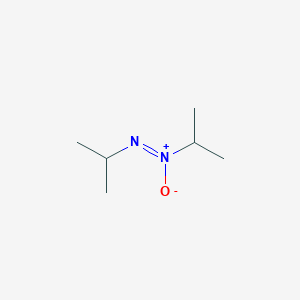

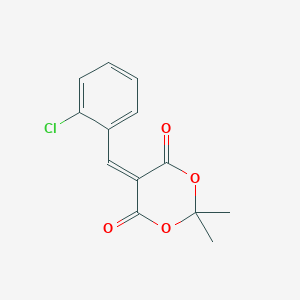

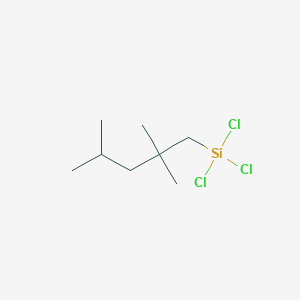

Ethyl 5-aminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 5-aminothiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-aminothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-aminothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Antimikrobielle Wirkstoffe

Ethyl-5-Aminothiazol-4-carboxylat dient als Vorläufer bei der Synthese von Schiff-Basen, die vielversprechende Ergebnisse als antimikrobielle Wirkstoffe gezeigt haben . Diese Verbindungen wurden gegen multiresistente Stämme getestet und haben ein moderates bis signifikantes antibakterielles und antimykotisches Potenzial gezeigt. Die Fähigkeit, das Wachstum von Krankheitserregern wie Staphylococcus epidermidis und Pseudomonas aeruginosa zu hemmen, macht diese Derivate wertvoll für die Entwicklung neuer antimikrobieller Medikamente.

Organische Synthese: Bausteine für heterozyklische Verbindungen

In der organischen Chemie wird this compound zur Synthese einer breiten Palette von heterozyklischen Analoga verwendet . Diese Analoga sind entscheidend für die Herstellung von Verbindungen mit verschiedenen therapeutischen Rollen, wie z. B. Anti-HIV-, Antioxidations-, Antitumor-, Anthelminthika-, entzündungshemmenden und schmerzlindernden Wirkstoffen. Die Reaktivität der Verbindung mit Aldehyden und Ketonen ermöglicht die Herstellung diverser molekularer Strukturen.

Landwirtschaft: Entwicklung von Pestiziden

Die antimikrobiellen Eigenschaften von this compound-Derivaten erstrecken sich auch auf die Landwirtschaft, wo sie zur Entwicklung von Pestiziden eingesetzt werden können . Diese Verbindungen können dazu beitragen, Pflanzen vor bakteriellen und pilzlichen Krankheitserregern zu schützen, wodurch der Ertrag gesteigert und der Ernteverlust reduziert wird.

Materialwissenschaften: Organische Halbleiter

In den Materialwissenschaften haben this compound-Derivate potenzielle Anwendungen bei der Entwicklung organischer Halbleiter . Diese Materialien sind entscheidend für die Herstellung flexibler elektronischer Geräte, darunter organische Leuchtdioden (OLEDs) und Solarzellen.

Umweltwissenschaften: Biologisch abbaubare Polymere

This compound kann in die Synthese von biologisch abbaubaren Polymeren integriert werden . Diese Polymere sind entscheidend für die Reduzierung der Umweltverschmutzung und werden in verschiedenen Anwendungen eingesetzt, darunter Verpackungsmaterialien und landwirtschaftliche Folien.

Biochemieforschung: Enzymhemmungsstudien

In der Biochemie wird this compound in Enzymhemmungsstudien verwendet . Es hilft, die Interaktion zwischen Enzymen und potenziellen Inhibitoren zu verstehen, was für die Medikamentenentwicklung und die Entwicklung von Therapeutika von entscheidender Bedeutung ist.

Industrielle Anwendungen: Chemische Herstellung

This compound wird in der chemischen Industrie als Zwischenprodukt zur Herstellung verschiedener Verbindungen verwendet . Seine Rolle bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien ist aufgrund seiner reaktiven funktionellen Gruppen von Bedeutung.

Krebsforschung: Gezielte Medikamentenentwicklung

Schließlich haben die Derivate der Verbindung ein Potenzial in der Entwicklung von Krebsmedikamenten gezeigt . Sie zeigen eine hemmende Aktivität gegen verschiedene Krebszelllinien, was sie zu Kandidaten für weitere Forschung in der gezielten Krebstherapie macht.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl 5-aminothiazole-4-carboxylate is a derivative of 2-aminothiazole, a scaffold that has emerged as a promising structure in medicinal chemistry and drug discovery research 2-aminothiazole derivatives have been reported to exhibit inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives can interact with their targets and induce biological effects . For instance, some 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines .

Biochemical Pathways

2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including anticancer, antibacterial, antifungal, anti-hiv, antioxidant, anthelmintic, anti-inflammatory, and analgesic activities .

Result of Action

2-aminothiazole derivatives have been reported to exhibit significant antibacterial and antifungal potential . For instance, some compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Biochemische Analyse

Biochemical Properties

Ethyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the formation of peptidoglycan, leading to bacterial cell death. Additionally, ethyl 5-aminothiazole-4-carboxylate has been found to interact with various biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity.

Cellular Effects

Ethyl 5-aminothiazole-4-carboxylate exerts significant effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, ethyl 5-aminothiazole-4-carboxylate affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of ethyl 5-aminothiazole-4-carboxylate involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This compound also modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA . These interactions result in changes in cellular processes, such as cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-aminothiazole-4-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that ethyl 5-aminothiazole-4-carboxylate can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .

Dosage Effects in Animal Models

The effects of ethyl 5-aminothiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, ethyl 5-aminothiazole-4-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Ethyl 5-aminothiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of ethyl 5-aminothiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, influencing its distribution and accumulation in different tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

Ethyl 5-aminothiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDIMLOSMFZQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504588 | |

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18903-18-9 | |

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of using polyphosphoric acid in the synthesis of Ethyl 5-aminothiazole-4-carboxylate?

A1: Utilizing polyphosphoric acid in the cyclization of 2-acylamino-2-thiocarbamoylacetamides offers a more efficient route to Ethyl 5-aminothiazole-4-carboxylate. Specifically, heating ethyl 2-acylamino-2-thiocarbamoylacetates in polyphosphoric acid directly yields Ethyl 5-aminothiazole-4-carboxylate in excellent yields. [] This method bypasses the need for a separate hydrolysis step, simplifying the synthesis process and potentially increasing overall yield.

Q2: Can you describe an alternative synthetic approach to Ethyl 5-aminothiazole-4-carboxylate?

A2: Yes, a "Strecker approach" can be employed. [, ] While the provided abstracts lack detailed procedures, the titles suggest that this method involves the reaction of an appropriate aldehyde or ketone, an amine, and a cyanide source to construct the thiazole ring and incorporate the desired substituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)